5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline
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Overview
Description
5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities. This particular compound is characterized by the presence of two methoxyphenyl groups attached to a dihydroquinoxalinoquinoxaline core, making it a unique and potentially valuable molecule in various scientific fields .
Preparation Methods
The synthesis of 5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline typically involves the condensation of appropriate aromatic amines with 1,2-dicarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert it into dihydro derivatives.
Scientific Research Applications
5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline include other quinoxaline derivatives, such as:
- 2,3-Bis(4-methoxyphenyl)quinoxaline
- 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
- Quinoxalino[2,3-b]quinoxaline These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C28H22N4O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5,12-bis(4-methoxyphenyl)quinoxalino[2,3-b]quinoxaline |
InChI |
InChI=1S/C28H22N4O2/c1-33-21-15-11-19(12-16-21)31-25-9-5-6-10-26(25)32(20-13-17-22(34-2)18-14-20)28-27(31)29-23-7-3-4-8-24(23)30-28/h3-18H,1-2H3 |
InChI Key |
HNUKSYFYOOLKML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=NC5=CC=CC=C5N=C42)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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